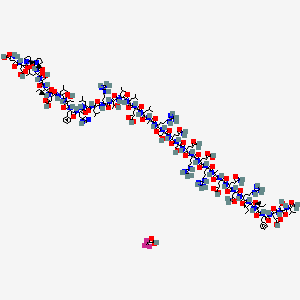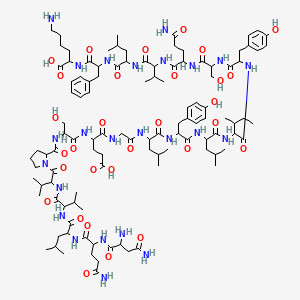
209518-24-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a nonapeptide that corresponds to the primary binding sites of the 23-residue mitochondrial aspartate aminotransferase presequence . This compound is primarily used in scientific research and has significant applications in the study of heat shock proteins (HSPs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of p5 Ligand for DnaK and DnaJ involves its high-affinity binding to the heat shock proteins DnaK (Hsp70) and DnaJ (Hsp40). These proteins play a crucial role in protein folding, stabilization, and degradation. The ligand mimics the key binding sites of mitochondrial aspartate aminotransferase, facilitating the study of protein-protein interactions and the chaperone activity of heat shock proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator with applications in breast cancer treatment.
Paeoniflorin: A herbal constituent with anti-cancer and anti-inflammatory properties.
Rifabutin: An antibiotic with potent antimycobacterial properties.
Uniqueness
p5 Ligand for DnaK and DnaJ is unique due to its specific binding affinity for heat shock proteins DnaK and DnaJ, making it a valuable tool in studying protein folding and stress responses. Unlike other compounds, it directly targets the chaperone activity of heat shock proteins, providing insights into their molecular mechanisms .
Eigenschaften
CAS-Nummer |
209518-24-1 |
|---|---|
Molekularformel |
C₄₄H₈₁N₁₅O₁₁S |
Molekulargewicht |
1028.27 |
Sequenz |
One Letter Code: CLLLSAPRR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




